![molecular formula C17H18O4 B2711521 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate CAS No. 324055-74-5](/img/structure/B2711521.png)

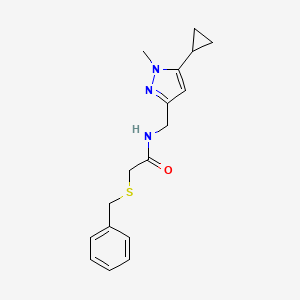

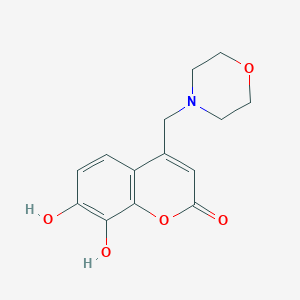

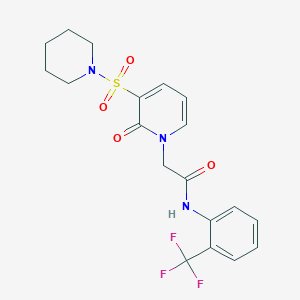

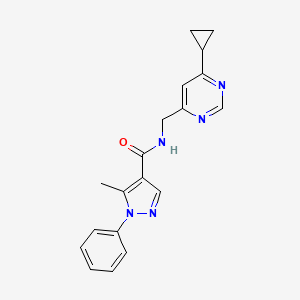

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate” is a derivative of coumarins . Coumarins have traditionally been used as the formative basis for creating pharmacologically active compounds because of the high biological activity of the naturally occurring examples .

Synthesis Analysis

New amino-acid derivatives of coumarins based on 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4one were synthesized using the activated ester method . The starting hydroxycoumarin was prepared in high yield via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of H2SO4 .Applications De Recherche Scientifique

Chemical Structure and Interactions : Research on chromene compounds, closely related to the requested compound, has revealed important details about their chemical structure and interactions. For example, studies on 3,3a-dihydrocyclopenta[b]chromen-1(2H)-ones have shown that these compounds are stabilized by various intermolecular interactions, including C-H...π and π-π interactions, as well as intramolecular hydrogen bonds (Huo, Yin, Jin, & Yang, 2005).

Synthesis Methods : Advances in synthesis methods for related compounds have been noted. For instance, α,β-Unsaturated oxime pivalates have been utilized in Rh(III)-catalyzed C-H Activation, leading to the production of important structural components in pharmaceuticals, demonstrating the compound's utility in drug synthesis (Romanov-Michailidis, Sedillo, Neely, & Rovis, 2015).

NMR Characterization : The 1H and 13C NMR characterization of 1,3,4‐oxadiazole derivatives, which include structures similar to the queried compound, have been extensively studied. These studies offer insights into the molecular structure and properties of these compounds (Kim et al., 2018).

Catalytic Applications : Research on polystyrene-supported TBD catalysts has highlighted their use in the Michael addition for synthesizing Warfarin and its analogues, showcasing the application of related chromen compounds in catalysis and synthetic chemistry (Alonzi et al., 2014).

Coupled Derivative Synthesis : Studies have also focused on the synthesis of novel chromone-pyrimidine coupled derivatives, which indicates the potential for creating diverse bioactive compounds from structures similar to the requested compound (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Mécanisme D'action

Greater than 30 types of pharmacological activity have been identified for compounds with the coumarin nucleus . In particular, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one derivatives include compounds with anti-allergic and anti-inflammatory activity, CNS stimulants, neuroprotectants and anticonvulsives, antidepressants, insecticides, depressants, analgesics, and antipyretics .

Propriétés

IUPAC Name |

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-17(2,3)16(19)20-10-7-8-12-11-5-4-6-13(11)15(18)21-14(12)9-10/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTGQFHRGFGWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2711439.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)

![N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide](/img/structure/B2711443.png)

![4-amino-N-isopropyl-5-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2711446.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)

![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)